molecular formula C8H9NO4S2 B1394445 Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate CAS No. 166192-27-4

Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate

Cat. No.: B1394445
CAS No.: 166192-27-4
M. Wt: 247.3 g/mol
InChI Key: VKKAMKRVCXCYJF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate is an organic compound with the molecular formula C₈H₉NO₄S₂. It is a thienyl derivative, characterized by the presence of a nitro group attached to the thiophene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate typically involves the reaction of 3-nitrothiophene-2-thiol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Sulfoxides and sulfones: Formed by the oxidation of the thiophene ring.

Scientific Research Applications

Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in electron transfer reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3-Aminothien-2-yl)thio]propanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-[(3-Methylthien-2-yl)thio]propanoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for various applications in scientific research.

Properties

IUPAC Name

methyl 3-(3-nitrothiophen-2-yl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c1-13-7(10)3-5-15-8-6(9(11)12)2-4-14-8/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKAMKRVCXCYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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